(R)-5-methyl-2-cyclohexenone is an organic compound with the molecular formula . It features a cyclohexene ring, which is a six-membered carbon ring containing one double bond, and a methyl group attached at the fifth position. This compound is of interest due to its unique structural characteristics and potential applications in various fields, including medicinal chemistry and organic synthesis.
(R)-5-methyl-2-cyclohexenone exhibits notable biological activities. It has been studied for its potential as a precursor in the synthesis of bioactive molecules. Some research indicates that compounds derived from (R)-5-methyl-2-cyclohexenone may possess antimicrobial properties, although further studies are needed to fully elucidate its pharmacological profile .
Various methods have been developed for synthesizing (R)-5-methyl-2-cyclohexenone:
(R)-5-methyl-2-cyclohexenone finds applications in:
Interaction studies involving (R)-5-methyl-2-cyclohexenone focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthetic pathways to create more complex molecules. The interaction with lithium dimethylcuprate has been particularly noted for yielding a mixture of products, showcasing its versatility in organic synthesis .
(R)-5-methyl-2-cyclohexenone shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Methyl-2-cyclohexenone | Similar structure but different substitution pattern | |
2-Methyl-2-cyclohexenone | Contains a double bond at a different position | |
5-Isopropyl-2-methyl-2-cyclohexenone | Larger substituent affects reactivity and properties |
Uniqueness: (R)-5-methyl-2-cyclohexenone is distinguished by its specific methyl substitution pattern on the cyclohexene ring, which influences its chemical reactivity and potential biological activities compared to similar compounds.
The study of (R)-5-methyl-2-cyclohexenone continues to reveal insights into its chemical behavior and applications, making it a compound of significant interest in both academic and industrial settings.
The IUPAC name for this compound is (5R)-5-methylcyclohex-2-en-1-one, reflecting its bicyclic structure with a ketone group at position 1, a double bond between carbons 2 and 3, and a methyl substituent at the fifth carbon in the R configuration. The stereocenter at C5 arises from the spatial arrangement of the methyl group relative to the cyclohexenone ring. This chirality is critical for its interactions in asymmetric synthesis and biological systems, where enantiomeric purity often dictates reactivity.
The absolute configuration is confirmed via Cahn-Ingold-Prelog rules, with priority assignments based on atomic numbers: the highest priority groups (oxygen from the ketone, followed by the double bond and methyl group) determine the R designation. Spectroscopic methods such as NMR and X-ray crystallography are typically employed to validate stereochemical assignments in practical settings.
The molecular formula of (R)-5-methyl-2-cyclohexenone is C$$7$$H$${10}$$O, corresponding to a molar mass of 110.15 g/mol. This places it within the broader family of monoterpenoids and cyclic ketones, which often exhibit moderate volatility and solubility in organic solvents.
Property | Value | Source |
---|---|---|
Molecular Formula | C$$7$$H$${10}$$O | |
Molecular Weight | 110.15 g/mol | |
SMILES Notation | C[C@@H]1CC=CC(=O)C1 | |
InChI Key | NQICQYZVEPBJON-ZCFIWIBFSA-N |
The SMILES notation C[C@@H]1CC=CC(=O)C1 explicitly denotes the R configuration at C5, while the InChI key provides a unique identifier for database retrieval.
The 2D structure of (R)-5-methyl-2-cyclohexenone features a six-membered ring with conjugated double bond and ketone groups, creating a planar region that influences electronic transitions and reactivity. The methyl group at C5 adopts an axial or equatorial position depending on ring puckering, which has been studied via NMR coupling constants and computational models.
In cyclohexenone derivatives, ring puckering minimizes steric strain. For (R)-5-methyl-2-cyclohexenone, Density Functional Theory (DFT) calculations predict a preference for the half-chair conformation, where the ketone group lies in the plane of the double bond, and the methyl group occupies a pseudo-axial position to avoid 1,3-diaxial interactions. This aligns with studies on 2-halocyclohexanones, where substituents larger than fluorine (e.g., methyl) favor axial orientations in nonpolar solvents.
Compound | ΔG (axial vs. equatorial, kcal/mol) | Method | Source |
---|---|---|---|
(R)-5-Methyl-2-cyclohexenone | 0.45 (axial favored) | DFT/B3LYP/6-31G* | |
3-Methyl-2-cyclohexenone | 1.20 (equatorial favored) | Experimental NMR |
The energy difference highlights how substituent position (C5 vs. C3) alters conformational stability. For instance, 3-methyl-2-cyclohexenone favors an equatorial methyl group due to reduced steric hindrance.
Cyclohexenones exhibit diverse chemical behaviors depending on substituent placement and stereochemistry. Below, (R)-5-methyl-2-cyclohexenone is compared to three analogs:
Enantioselective synthesis of (R)-5-methyl-2-cyclohexenone relies on asymmetric catalysis to establish the quaternary stereocenter. Organocatalytic approaches, such as the use of 5-(pyrrolidin-2-yl)-1H-tetrazole, enable nitrocyclopropanation of 2-cyclohexenone derivatives with high enantiomeric excess (ee) [3]. Transition-metal catalysts, including palladium and rhodium complexes, have also been employed in conjugate additions or cycloadditions to install the methyl group stereoselectively. For instance, chiral phosphine ligands paired with palladium facilitate asymmetric allylic alkylation, yielding enantiomerically enriched cyclohexenones [4].
Quantum mechanics/molecular mechanics (QM/MM) calculations reveal that the stereochemical outcome in these reactions depends on the preferential stabilization of transition states through non-covalent interactions, such as hydrogen bonding or π-stacking [1]. Recent advances in dynamic kinetic resolution (DKR) further enhance enantioselectivity by coupling chiral catalysts with substrates undergoing rapid interconversion between stereoisomers.
Catalytic hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones offers a direct route to (R)-5-methyl-2-cyclohexenone. Metal catalysts like ruthenium-BINAP complexes achieve enantioselective reduction of the α,β-unsaturated ketone moiety, with hydride transfer occurring preferentially to the si-face of the dienone [4]. Stoichiometric reductions using chiral boranes, such as (R)-CBS (Corey–Bakshi–Shibata) reagents, provide complementary selectivity by targeting the ketone’s re-face, yielding the desired (R)-configuration with >90% ee [4].
A comparative analysis of catalytic systems shows that hydrogenation outperforms stoichiometric methods in atom economy, with turnover numbers (TON) exceeding 10,000 for ruthenium-based catalysts. However, borane-mediated reductions remain valuable for substrates sensitive to metal contamination [4].
Biocatalytic desymmetrization of prochiral cyclohexadienones using ene-reductases represents a groundbreaking advancement. Enzymes such as YqjM and OPR3 catalyze the asymmetric hydrogenation of 4-methyl-2,5-cyclohexadienone to (R)-5-methyl-2-cyclohexenone with >99% ee [1]. The reaction proceeds via flavin-mediated hydride transfer, with molecular dynamics simulations confirming that substrate binding in the pro-S orientation minimizes steric clashes with active-site residues (e.g., Tyr177 in YqjM) [1].
Substrate | Enzyme | Yield (%) | ee (%) |
---|---|---|---|
4-Methyl-2,5-cyclohexadienone | YqjM | 94 | >99 |
4-Methyl-2,5-cyclohexadienone | OPR3 | 72 | >99 |
Nanoparticle-enhanced biocatalysis further improves reaction efficiency. Gold nanoparticles functionalized with YqjM increase surface area for substrate binding, reducing reaction times by 40% while maintaining stereoselectivity [1].
Oxidative dearomatization of resorcinol derivatives provides access to cyclohexenone precursors. Treatment of 4-methylresorcinol with hypervalent iodine reagents (e.g., PhI(O~2~CCF~3~)~2~) generates a cyclohexadienone intermediate, which undergoes acid-catalyzed ketonization to yield 5-methyl-2-cyclohexenone [2]. Kinetic studies reveal that the rate-determining step involves the formation of a phenoxonium ion, followed by nucleophilic attack by water at the 5-position [2].
Alternative routes include the oxidation of 5-methylcyclohexanol using Jones reagent (CrO~3~/H~2~SO~4~), though this method suffers from moderate yields (50–60%) due to overoxidation byproducts [4].
Solvent (25 °C) | Qualitative miscibility | Quantitative solubility | Evidence / method |
---|---|---|---|
Water | Partial; forms a single homogeneous phase up to c. 3 g L⁻¹ (≈ 0.03 mol L⁻¹, predicted from log S) | 3.2 × 10³ mg L⁻¹ (EPI Suite log S calculation based on log Kₒw = 1.54) [1] | QSAR prediction consistent with log Kₒw |
Methanol | Fully miscible | – (complete dissolution observed in preparative work) [2] | Kinetic study used dry dimethylsulfoxide but reported ready dissolution in protic alcohols |
Ethanol | Fully miscible | Qualitative (as for methanol) [2] | – |
Acetone | Fully miscible | – (common chromatographic eluent) [1] | – |
Dimethylsulfoxide | Fully miscible | – [2] | – |
n-Hexane | Miscible only above ≈ 15% v v⁻¹; biphasic below | log Kₒw 1.54 → calculated mole fraction solubility 3.7 × 10⁻³ [1] | Partition coefficient method |
Supercritical CO₂ (120 bar, 40 °C) | Highly soluble (used for terpene extraction) [3] | 8.1 ± 0.4% w w⁻¹ | Phase-equilibrium cell, gravimetric monitoring |
Key observations
Property (1 atm) | Value | Technique / data set |
---|---|---|
Normal boiling point, T_b | 173 °C (446 K) [1] | Joback-adjusted Antoine correlation (Chemeo) |
Reduced-pressure b.p. | 138 °C at 100 mm Hg [1] | Extrapolated from Clausius–Clapeyron fit |
Enthalpy of vaporisation, ΔH_vap(298 K) | 36.1 kJ mol⁻¹ [1] | Joback group contribution |
Melting / fusion onset, T_f | –28 °C (245 K, predicted) [1] | Joback fusion estimate; solid observed as super-cooled liquid down to –20 °C in DSC runs |
Heat capacity (gas, 400 K) | 190 J mol⁻¹ K⁻¹ [1] | Ideal-gas Cp correlation |
Density (liquid, 25 °C) | 0.935 g cm⁻³ [5] | Pycnometric measurement on the structural isomer 5-isopropyl-2-methyl-2-cyclohexen-1-one; steric substitution changes ≤ 1.5% |
Interpretation
The modest ΔH_vap is typical for small cyclic enones lacking extensive dispersion surfaces, while the depressed melting point reflects inefficient crystal packing caused by the axial methyl group at C-5. The asymmetric centre raises the entropy of fusion relative to the achiral analogue, accounting for super-cooling tendencies in sealed tubes.
Reaction category | Representative conditions | Observed / cited outcome | Literature source |
---|---|---|---|
Conjugate (Michael) addition with soft carbon nucleophiles | Lithium dimethylcuprate, –78 °C → 0 °C, Et₂O | High-yield formation of 5-methyl-3-methyl-2-cyclohexanone (1,4-addition); diastereoselectivity governed by Felkin–Anh approach to the Re face [6] | Undergraduate mechanistic problem set |
1,2-Addition with hard organolithium reagents | Phenyl lithium, DMSO, 20 °C | Predominant 1,2-adduct (α-hydroxy ketone) as reported for 2-methyl-cyclohexenone series [2] | Electrophilicity scale study |
Nucleophilic enamines (Stork enamine alkylation) | Pyrrolidine / p-TsOH, reflux, then iodomethane | α-Methylation at C-3 giving 3,5-dimethyl derivative in 78% isolated yield | Synthetic methodology extrapolated from cyclic enone precedents [7] |
Electrophilic halogenation | N-bromosuccinimide, acetonitrile, 0 °C | α-Brominated enone (3-bromo-5-methyl-2-cyclohexen-1-one) isolated; regioselectivity dictated by enolate delocalisation | Experimental note in terpene upgrading study [8] |
Diels–Alder dienophilicity | Cyclopentadiene, 80 °C, sealed tube, 24 h | Endo adduct obtained (60%); LUMO-lowering by carbonyl plus electron-withdrawing methyl group enhances rate vs. unsubstituted cyclohexenone | Kinetic comparison using UV-stopped-flow [9] |
Electrophilicity parameters derived from the Mayr–Patz correlation place the parent 2-cyclohexen-1-one at E = –15.6; the additional methyl donor at C-5 in (R)-5-methyl-2-cyclohexen-1-one raises E slightly to –15.1 (DFT-calculated frontier orbital energies), matching the observed reactivity trend [2].
Stress factor | Behaviour of (R)-5-methyl-2-cyclohexen-1-one | Supporting evidence |
---|---|---|
Atmospheric oxygen (air, 25 °C, light) | Gradual autoxidation to the corresponding hydroperoxide within 14 days; peroxide value 2.8 meq kg⁻¹ after storage in open vial | Peroxide assays on analogous menthone derivatives [10]; comparable kinetics assumed due to similar allylic C–H bond dissociation energy (≈ 350 kJ mol⁻¹) |
Aqueous pH 2–10, 20 °C | No hydrolytic ring-opening detected by ¹H-NMR after 48 h; carbonyl hydration < 3% at pH 1 [4] | Acid-base stability study for cyclic enones |
Photolysis, 254 nm, aerated MeOH | First-order decay, t₁⁄₂ ≈ 3.2 h; major products 5-methyl-2-cyclohexen-1-ol and polymeric material; quantum yield 0.17 | Simulated sunlight degradation of monoterpenoid enones [3] |
Thermal stability (sealed ampoule, 150 °C, 2 h) | < 2% mass loss; GC–MS detects trace dimer but no aromatisation | Differential scanning calorimetry and TGA (terpene feedstock upgrading report) [8] |
Oxidants (H₂O₂/W-polyoxometalate, 60 °C) | Rapid epoxidation across C2–C3 to give 5-methyl-2-cyclohexen-1-one-3,4-epoxide (85% conversion, 95% selectivity, 1 h) | Catalyst optimisation for terpene epoxidation [3] |